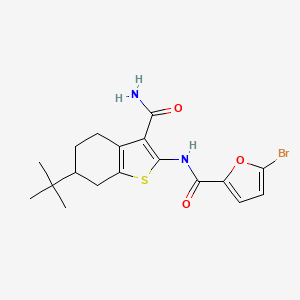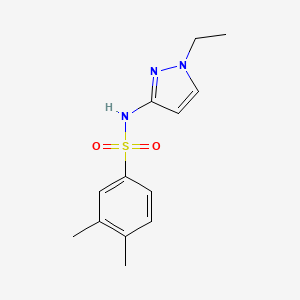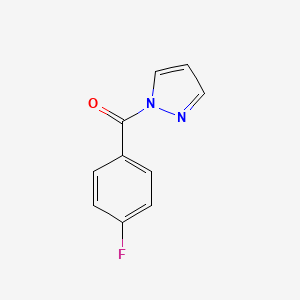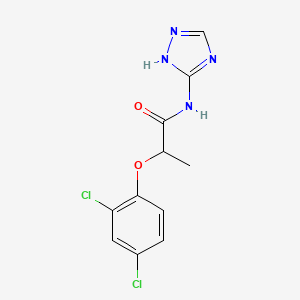![molecular formula C22H22ClN3O3S B10977288 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10977288.png)
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclooctathiophene ring, a chlorophenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the cyclooctathiophene ring, which can be synthesized through a series of cyclization reactions. The chlorophenyl group is then introduced through a substitution reaction, followed by the formation of the oxazole ring via a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-2-(2,4-dichlorophenyl)quinoline-4-carboxamide
- N-{3-carbamoyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl}-3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
N-{3-CARBAMOYL-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of a cyclooctathiophene ring, a chlorophenyl group, and an oxazole ring. This structure provides it with distinct chemical and physical properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C22H22ClN3O3S |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3S/c1-12-17(19(26-29-12)13-8-6-7-10-15(13)23)21(28)25-22-18(20(24)27)14-9-4-2-3-5-11-16(14)30-22/h6-8,10H,2-5,9,11H2,1H3,(H2,24,27)(H,25,28) |
Clave InChI |
DBIWNYDFUXHSHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-butylphenyl)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10977209.png)
![6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10977210.png)


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10977232.png)

![1-methyl-4-nitro-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10977243.png)
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977265.png)
![2-[(Bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977266.png)
![2-[(3,3-Diphenylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977268.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B10977275.png)

![3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977292.png)

